1-(3-Phenylbutyl)piperidin-3-ol
Description
1-(3-Phenylbutyl)piperidin-3-ol is a piperidine derivative characterized by a hydroxyl group at the 3-position of the piperidine ring and a 3-phenylbutyl substituent on the nitrogen atom. The compound’s hydrophobic phenylbutyl group and polar hydroxyl moiety contribute to its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in drug discovery .
Properties
IUPAC Name |
1-(3-phenylbutyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(14-6-3-2-4-7-14)9-11-16-10-5-8-15(17)12-16/h2-4,6-7,13,15,17H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEWIUIABNUQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC(C1)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Phenylbutyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-phenylbutylamine with piperidin-3-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve continuous flow reactions and optimization of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
1-(3-Phenylbutyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Scientific Research Applications
1-(3-Phenylbutyl)piperidin-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Phenylbutyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations :
- Hydrophobic Substituents : The 3-phenylbutyl group in 1-(3-Phenylbutyl)piperidin-3-ol enhances binding to S1R via hydrophobic cavities near helices α4/α5, while RB-019’s octylphenethyl group improves SK1 selectivity .
- Hydroxyl Position : The 3-hydroxy configuration is critical for hydrogen bonding (e.g., salt bridge with Glu172 in S1R ligands) but may reduce metabolic stability compared to 4-hydroxy analogs like RB-005 .
- Polar Groups : Derivatives with ether or heterocyclic substituents (e.g., oxadiazole in ) exhibit improved solubility but reduced blood-brain barrier penetration compared to phenylalkyl analogs.
Table 2: Physicochemical Properties of Selected Analogs
Key Observations :
- Synthetic Feasibility : Piperidin-3-ol derivatives with aromatic substituents (e.g., 9a in ) are synthesized in high yields (>90%) via reductive amination or nucleophilic substitution.
- Thermal Stability : Melting points vary widely; fluorinated derivatives (e.g., 9c in ) exhibit higher melting points (160–162°C) due to enhanced crystallinity.
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